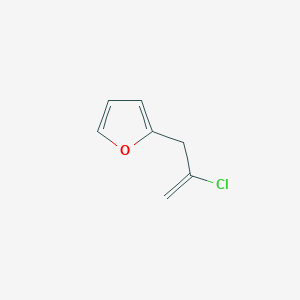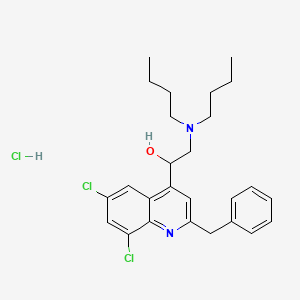
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is an organic compound that features both an oxetane and a dihydropyran ring in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one typically involves the formation of the oxetane ring followed by the construction of the dihydropyran ring. Common synthetic routes may include:
Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.
Dihydropyran Formation: This can be synthesized via the Prins reaction, where an alkene reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of robust catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one would depend on its specific application. Generally, it could interact with molecular targets through its functional groups, influencing biological pathways or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-methyloxetan-3-yl)tetrahydrofuran
- 2-(3-methyloxetan-3-yl)dihydro-2H-pyran
- 2-(3-methyloxetan-3-yl)oxane
Uniqueness
2-(3-methyloxetan-3-yl)dihydro-2H-pyran-4(3H)-one is unique due to the combination of the oxetane and dihydropyran rings, which may confer distinct reactivity and properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14O3 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(3-methyloxetan-3-yl)oxan-4-one |
InChI |
InChI=1S/C9H14O3/c1-9(5-11-6-9)8-4-7(10)2-3-12-8/h8H,2-6H2,1H3 |
Clé InChI |
CIVCOAGBUVFQIP-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)C2CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


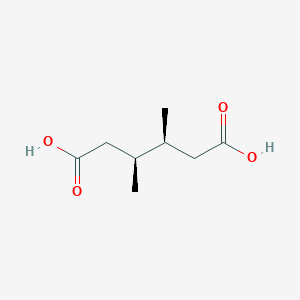
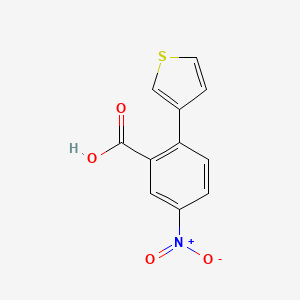
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
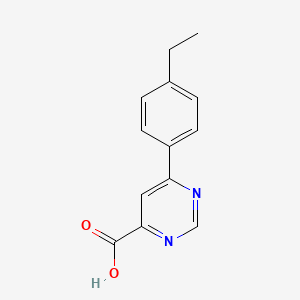

![4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid](/img/structure/B12640561.png)
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)




